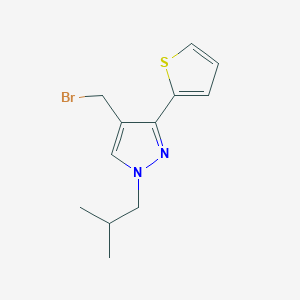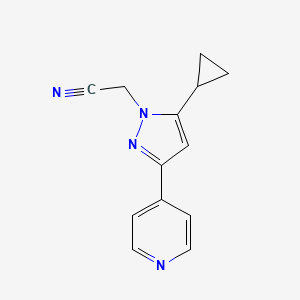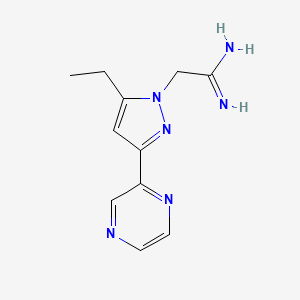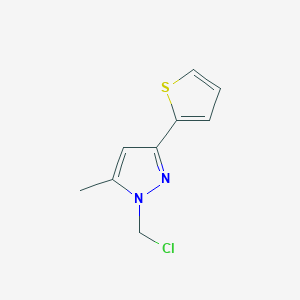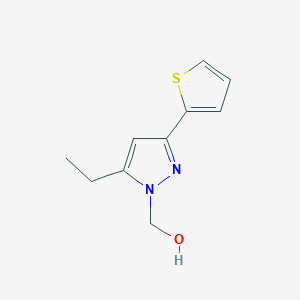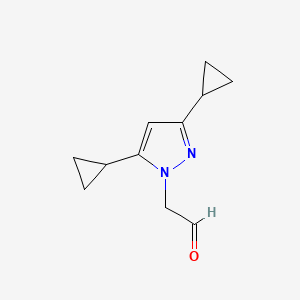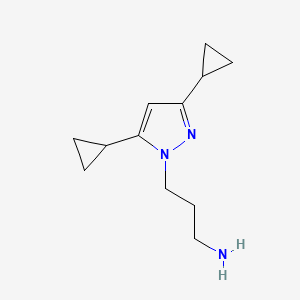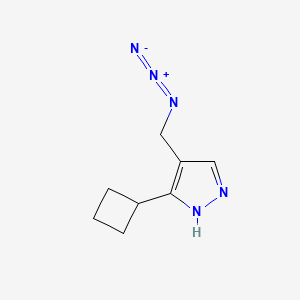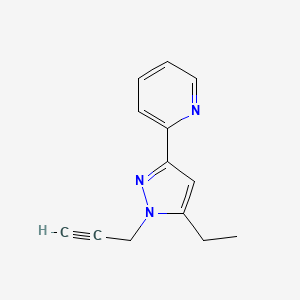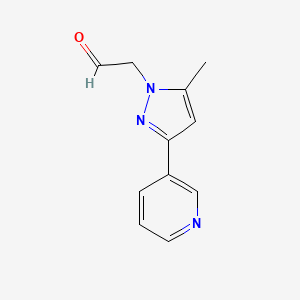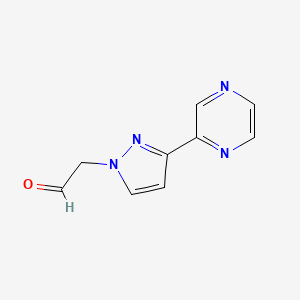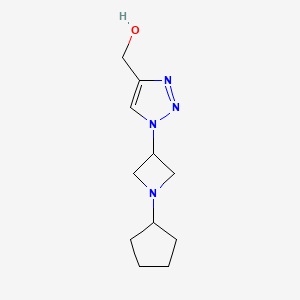
(1-(1-cyclopentylazetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol
Overview
Description
(1-(1-cyclopentylazetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol, commonly referred to as CPTM, is a synthetic compound that has been used in scientific research for a variety of purposes. It is a member of the azetidine family, which are compounds that are composed of three fused rings of carbon atoms. CPTM is a versatile compound that can be used in a variety of applications due to its unique properties. It has been used in the synthesis of various molecules, as well as in the study of biochemical and physiological processes.
Scientific Research Applications
CPTM has been used for a variety of scientific research applications. It has been used as a building block for the synthesis of complex molecules, such as peptides and nucleosides. It has also been used in the study of biochemical and physiological processes, such as enzyme kinetics and protein folding. In addition, CPTM has been used in the study of drug metabolism, as well as in the development of new drugs.
Mechanism Of Action
CPTM is believed to act by binding to specific receptors in the body. This binding triggers a biochemical cascade that results in a physiological response. In particular, CPTM has been found to bind to muscarinic receptors, which are involved in the regulation of many physiological processes.
Biochemical And Physiological Effects
CPTM has been found to have a variety of biochemical and physiological effects. In particular, it has been found to have an anti-inflammatory effect, as well as an antispasmodic effect. It has also been found to have a neuroprotective effect and to reduce the risk of stroke. In addition, CPTM has been found to have an analgesic effect, as well as a protective effect on the liver.
Advantages And Limitations For Lab Experiments
CPTM has several advantages and limitations for laboratory experiments. One of the main advantages of CPTM is that it is relatively easy to synthesize and is relatively stable in solution. However, CPTM is not very soluble in water, which can make it difficult to use in certain experiments. In addition, CPTM can be toxic if ingested, so it should be handled with caution in the laboratory.
Future Directions
The potential future directions for CPTM are numerous. One potential direction is the development of new drugs that utilize CPTM as an active ingredient. Another potential direction is the use of CPTM in the study of biochemical and physiological processes, such as enzyme kinetics and protein folding. Additionally, CPTM could be used in the development of new diagnostic tests and treatments for diseases. Finally, CPTM could be used in the development of new materials, such as biodegradable plastics.
properties
IUPAC Name |
[1-(1-cyclopentylazetidin-3-yl)triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c16-8-9-5-15(13-12-9)11-6-14(7-11)10-3-1-2-4-10/h5,10-11,16H,1-4,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZKDJPYUZXIGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CC(C2)N3C=C(N=N3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(1-cyclopentylazetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



